molecular formula C22H20N4O2S2 B2594662 (Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 381695-89-2

(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2594662
CAS RN: 381695-89-2
M. Wt: 436.55
InChI Key: ZMLFJDIBEMEMGQ-ATVHPVEESA-N
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Description

(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Applications : One study demonstrated the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, showing promising in vitro antimicrobial activity against a range of gram-positive, gram-negative bacteria, and fungal strains (El Azab & Abdel-Hafez, 2015). Another research focused on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives as potential GSK-3 inhibitors, showcasing the versatility of thiazolidinone frameworks in drug development (Kamila & Biehl, 2012).

Anticancer Applications : Novel thioxothiazolidin-4-one derivatives synthesized for anticancer and antiangiogenic effects against transplantable mouse tumor models exhibited significant tumor growth inhibition and antiangiogenic properties, demonstrating potential as anticancer therapy candidates (Chandrappa et al., 2010). The synthesis and evaluation of thiazolidinone and azetidinone derivatives incorporating indolylthienopyrimidines for their antioxidant and antimicrobial activities further highlight the compound's utility in developing new therapeutic agents (Saundane et al., 2012).

Anti-Inflammatory and CNS Depressant Activities : New bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and exhibited promising anti-inflammatory, CNS depressant, and antimicrobial activities, showcasing the therapeutic potential of thiazolidin-4-one derivatives in various medical applications (Ashalatha et al., 2007).

properties

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-13-8-7-11-26-19(13)24-18(23-14(2)15-9-5-4-6-10-15)16(20(26)27)12-17-21(28)25(3)22(29)30-17/h4-12,14,23H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLFJDIBEMEMGQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

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